molecular formula C25H23FN2O2S2 B11030366 (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11030366
M. Wt: 466.6 g/mol
InChI Key: YJMAQQBSOLQOFW-ZZEZOPTASA-N
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Description

The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with a unique structure. It features a combination of thiazolidine, pyrroloquinoline, and fluoro groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the fluoro and pyrroloquinoline groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and pyrroloquinoline derivatives, such as:

  • Thiazolidine-2,4-dione
  • Pyrrolo[3,2,1-ij]quinolin-2-one

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable subject of study for developing new drugs and materials.

Properties

Molecular Formula

C25H23FN2O2S2

Molecular Weight

466.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(6-fluoro-9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23FN2O2S2/c1-5-27-22(30)20(32-23(27)31)18-16-11-15(26)12-17-19(16)28(21(18)29)24(2,3)13-25(17,4)14-9-7-6-8-10-14/h6-12H,5,13H2,1-4H3/b20-18-

InChI Key

YJMAQQBSOLQOFW-ZZEZOPTASA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=C4C(=CC(=C3)F)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=C4C(=CC(=C3)F)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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